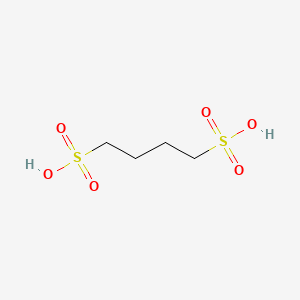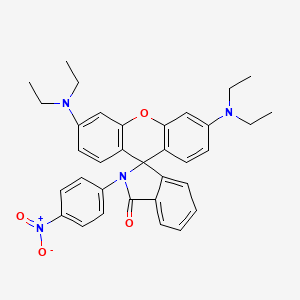
2-Bromo-4,6-Difluoroanilina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-bromo-4,6-difluoroaniline and similar compounds often involves halogenation reactions, where bromine and fluorine atoms are introduced into an aniline precursor. Notably, palladium(0) catalyzed synthesis methods have been employed to create derivatives through Suzuki cross-coupling reactions, demonstrating the compound's versatility and the influence of different functional groups on its reactivity and properties (Rizwan et al., 2021).
Molecular Structure Analysis
X-ray crystallography has provided insights into the molecular structure of compounds related to 2-bromo-4,6-difluoroaniline, revealing how halogenation affects the molecular configuration and intermolecular interactions. For instance, the study of crystal structures of dihydrogen hexafluorosilicate monohydrates of bromoaniline derivatives highlighted the impact of halogen atoms on the crystal packing, molecular orientation, and hydrogen bonding patterns (Denne et al., 1971).
Chemical Reactions and Properties
2-Bromo-4,6-difluoroaniline participates in various chemical reactions, owing to the reactive nature of the bromine and fluorine atoms. For example, it can undergo Buchwald–Hartwig amination, a process that forms new C-N bonds, thus enabling the synthesis of complex organic structures. This reaction pathway underscores the compound's utility in constructing heterocyclic compounds and exploring their photophysical properties (Bonacorso et al., 2018).
Physical Properties Analysis
The physical properties of 2-bromo-4,6-difluoroaniline, such as melting point, boiling point, and solubility, are influenced by its molecular structure. Halogenation, particularly with bromine and fluorine, affects these properties by altering intermolecular forces. Spectroscopic techniques like FT-IR and UV-Vis have been used to characterize similar compounds, providing a detailed understanding of their vibrational modes and electronic transitions, which are crucial for predicting their behavior in different chemical environments (Demircioğlu et al., 2019).
Chemical Properties Analysis
The chemical properties of 2-bromo-4,6-difluoroaniline, including reactivity, stability, and susceptibility to various chemical reactions, are significantly shaped by the presence of halogen atoms. Studies involving density functional theory (DFT) and other computational methods have provided insights into the electronic structure, reactivity descriptors, and potential reaction mechanisms for halogenated anilines. These analyses help in understanding the fundamental interactions that govern the chemical behavior of such compounds (Polo et al., 2019).
Aplicaciones Científicas De Investigación
Síntesis Química
“2-Bromo-4,6-Difluoroanilina” se utiliza en síntesis química . Sirve como un bloque de construcción en la síntesis de varios compuestos orgánicos complejos. La presencia de átomos de bromo y flúor lo convierte en un intermedio versátil en la síntesis orgánica, lo que permite una variedad de reacciones de sustitución.
Bloques de Construcción Fluorados
Este compuesto pertenece a la categoría de bloques de construcción fluorados . Los compuestos fluorados tienen propiedades únicas como alta estabilidad térmica y propiedades electrónicas alteradas, lo que los hace útiles en una variedad de aplicaciones, incluidas las farmacéuticas, los agroquímicos y la ciencia de los materiales.
Síntesis de Triaril aminas
Se puede utilizar en la síntesis de triaril aminas conjugadas cuasiplanares . Las triaril aminas son estructuras importantes en la electrónica orgánica debido a sus excelentes propiedades de transporte de carga.
Material de Transporte de Agujeros
Las triaril aminas sintetizadas a partir de “this compound” se pueden utilizar como materiales de transporte de agujeros en células solares de perovskita y OLED . Estos materiales facilitan el movimiento de cargas positivas, mejorando la eficiencia de estos dispositivos.
Estructuras Autoensambladas
El compuesto puede cambiar reversiblemente a dos estructuras autoensambladas discretas . Esta propiedad se puede explotar en el diseño de máquinas moleculares o materiales inteligentes que responden a estímulos externos.
Investigación y Desarrollo
“this compound” se utiliza en laboratorios de investigación y desarrollo . Sus propiedades únicas lo convierten en un tema interesante para la investigación científica, contribuyendo al avance del conocimiento en química orgánica.
Mecanismo De Acción
Target of Action
2-Bromo-4,6-Difluoroaniline is primarily used in chemical synthesis
Mode of Action
Bromo-substituents in similar compounds have been known to allow pd-catalysed coupling reactions, which can be used to expand the size of the molecule . This could potentially alter the interaction of the compound with its targets.
Pharmacokinetics
It’s worth noting that the compound has a high gi absorption and is bbb permeant, suggesting it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-4,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJKFVGKLTWVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196154 | |
| Record name | 2-Bromo-4,6-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
444-14-4 | |
| Record name | 2-Bromo-4,6-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,6-Difluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 444-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4,6-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,6-difluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenamine, 2-bromo-4,6-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

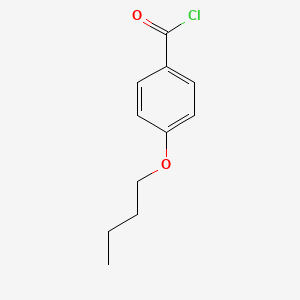
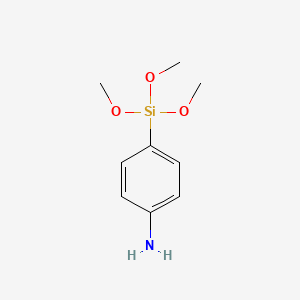
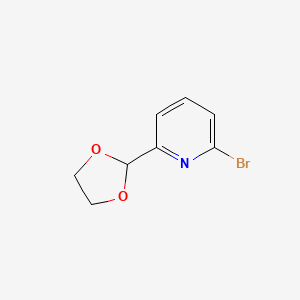
![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)


![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)
